N-(5-amino-2-methylphenyl)benzenesulfonamide
Overview
Description
“N-(5-amino-2-methylphenyl)benzenesulfonamide” is an organic compound with the molecular formula C13H14N2O2S and a molecular weight of 262.33 . It is also known as "Benzenesulfonamide, 5-amino-2-methyl-N-phenyl-" .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C13H14N2O2S/c1-10-7-8-11(14)9-13(10)15-18(16,17)12-5-3-2-4-6-12/h2-9,15H,14H2,1H3 . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model .Physical and Chemical Properties Analysis
“this compound” is a powder that is stored at room temperature .Scientific Research Applications
Gastroprotective Properties
Ebrotidine, chemically known as N-[(E)-[[2-[[[2-[(diaminomethylene)amino]-4-thiazolyl] methyl]thio]ethyl]amino]methylene]-4-bromo-benzenesulfonamide, is a notable application of N-(5-amino-2-methylphenyl)benzenesulfonamide. It is an antiulcer drug that combines H2-receptor antagonist properties with cytoprotective actions. The gastroprotective effects of ebrotidine derive from its ability to induce mucosal responses, enhancing the physical and chemical characteristics of mucus gel. This includes increased mucus gel dimension, viscosity, hydrophobicity, and hydrogen ion retardation capacity. The drug also promotes the synthesis and secretion of gastric mucus components, enhancing mucosal repair and integrity without relying on endogenous prostaglandin generation. This positions ebrotidine as a potential drug for ulcer disease treatment due to its unique properties beyond those of typical H2-blockers (Slomiany, Piotrowski, & Slomiany, 1997).
Anti-Helicobacter Pylori Activities
Another significant application of this compound, under the drug name ebrotidine, is its anti-Helicobacter pylori activities. Recognized as a major factor in the pathogenesis of gastric disease, H. pylori infection requires a combination of acid-suppressant, gastroprotective, and antimicrobial agents for successful therapy. Ebrotidine not only shows potent anti-H. pylori activity alone but also enhances the efficacy of antimicrobial agents used for H. pylori eradication. It significantly inhibits H. pylori urease activity and counteracts the disruptive effects of H. pylori lipopolysaccharide on gastric epithelium integrity. This makes ebrotidine a promising choice in the treatment of gastric diseases caused by H. pylori infection, highlighting its multifaceted therapeutic potential (Slomiany, Piotrowski, & Slomiany, 1997).
Safety and Hazards
Properties
IUPAC Name |
N-(5-amino-2-methylphenyl)benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2S/c1-10-7-8-11(14)9-13(10)15-18(16,17)12-5-3-2-4-6-12/h2-9,15H,14H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWSQTCSGEXESKN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N)NS(=O)(=O)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001259014 | |
Record name | N-(5-Amino-2-methylphenyl)benzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001259014 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
436089-20-2 | |
Record name | N-(5-Amino-2-methylphenyl)benzenesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=436089-20-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(5-Amino-2-methylphenyl)benzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001259014 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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